molecular formula C17H16N8O4S B14010948 2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine CAS No. 78503-90-9

2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine

Cat. No.: B14010948
CAS No.: 78503-90-9
M. Wt: 428.4 g/mol
InChI Key: SZRSJRNHDLQWGT-UHFFFAOYSA-N
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Description

2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine is a complex organic compound that features a pyrazole ring, a sulfonylguanidine group, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.

    Sulfonylation: The sulfonylguanidine group can be introduced by reacting the diazenyl-pyrazole intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, leading to the reduction of the diazenyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the sulfonylguanidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfonic acids, oxidized pyrazole derivatives.

    Reduction: Amines, reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine is unique due to its combination of a pyrazole ring, a diazenyl linkage, and a sulfonylguanidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

78503-90-9

Molecular Formula

C17H16N8O4S

Molecular Weight

428.4 g/mol

IUPAC Name

2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine

InChI

InChI=1S/C17H16N8O4S/c1-10-14(16(27)25(23-10)15(26)11-6-8-20-9-7-11)22-21-12-2-4-13(5-3-12)30(28,29)24-17(18)19/h2-9,14H,1H3,(H4,18,19,24)

InChI Key

SZRSJRNHDLQWGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)C(=O)C3=CC=NC=C3

Origin of Product

United States

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